molecular formula C8H11NOS B1490083 {[4-(Cyclopropyloxy)-3-thienyl]methyl}amine CAS No. 1428234-19-8

{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine

Cat. No. B1490083
CAS RN: 1428234-19-8
M. Wt: 169.25 g/mol
InChI Key: HXJPCEBLARNRRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Amines can be synthesized in several ways. One common method is the nucleophilic substitution of a haloalkane by ammonia, followed by further substitution . Another method is the reduction of nitriles, amides, and nitro compounds .


Molecular Structure Analysis

The molecular structure of amines is based on the nitrogen atom. In primary amines, one of the hydrogen atoms in the ammonia molecule is replaced by an alkyl group. In secondary amines, two of the hydrogens are replaced, and in tertiary amines, all three hydrogens are replaced .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in the formation of amides, imines, enamines, and Schiff bases .


Physical And Chemical Properties Analysis

Amines are bases, and they can react with acids to form salts. They also have a characteristic smell. The boiling points of amines are higher than those of equivalent alkanes and ethers, but lower than those of equivalent alcohols and carboxylic acids .

Scientific Research Applications

Aerobic Oxidation Catalysis

{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine: can be utilized as a catalyst in the aerobic oxidation of thiophenols to synthesize disulfides. Disulfides are crucial in chemical and biological processes, and using this compound as a catalyst can lead to high yields and minimize the formation of over-oxidized by-products. The process is environmentally friendly and cost-effective, with the catalyst being recoverable for reuse .

Synthesis of Isothiocyanates

This compound can play a role in the synthesis of isothiocyanates from primary amines under aqueous conditions. Isothiocyanates have significant potential in cancer chemoprevention and are pivotal intermediates in organic synthesis, particularly in the synthesis of various heterocyclic compounds and unsymmetric thioureas .

Pharmaceutical Chemistry

In the pharmaceutical industry, {[4-(Cyclopropyloxy)-3-thienyl]methyl}amine can be used to mimic the amide function in biomolecules. This is important for drug design, as thioamides retain or develop biological activity and are synthesized using sulfuration agents .

Polymer Catalysts

The compound’s structure allows it to be integrated into polymer catalysts, which are widely used in organic synthesis. These catalysts are advantageous due to their stability, non-volatile nature, and eco-friendly characteristics, making them suitable for asymmetric synthesis and other chemical processes .

Environmental Applications

Given its role in catalysis and synthesis, {[4-(Cyclopropyloxy)-3-thienyl]methyl}amine can contribute to environmental sustainability. Its use in recyclable catalysts for oxidation reactions reduces the need for stoichiometric oxidants and the generation of hazardous by-products .

Mechanism of Action

Safety and Hazards

Like all chemicals, amines need to be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin. Some amines are flammable and can cause burns and eye damage .

properties

IUPAC Name

(4-cyclopropyloxythiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c9-3-6-4-11-5-8(6)10-7-1-2-7/h4-5,7H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJPCEBLARNRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CSC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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